Predicted pKa Differentiation Between 5-Methylthio and 3-Methylthio Regioisomers Exceeds 2.9 Log Units
The predicted pKa of 2,3-dimethoxy-5-(methylthio)pyridine is 3.74 ± 0.10, compared to 0.82 ± 0.10 for the regioisomer 2,6-dimethoxy-3-(methylthio)pyridine, a difference of approximately 2.92 log units . This large shift is consistent with the known strong geometry dependence of pKa in methoxy/methylthio-substituted pyridines, where DFT calculations achieve near-unity correlation with experimental values (R² = 0.99) [1]. The difference arises because electron-donating methoxy groups at the 2- and 6-positions in the comparator compound reduce pyridine nitrogen basicity more than the 2,3-dimethoxy pattern in the target, and the methylthio group at the 5-position exerts a distinct electronic effect compared to the 3-position.
| Evidence Dimension | Predicted pKa of pyridine nitrogen (acidic dissociation constant of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 3.74 ± 0.10 (predicted) for 2,3-dimethoxy-5-(methylthio)pyridine |
| Comparator Or Baseline | pKa = 0.82 ± 0.10 (predicted) for 2,6-dimethoxy-3-(methylthio)pyridine |
| Quantified Difference | ΔpKa ≈ 2.92 log units (~830-fold difference in Ka) |
| Conditions | Predicted using ACD/Labs percepta or similar algorithm as reported on ChemicalBook; no experimental pKa available |
Why This Matters
A pKa difference of nearly 3 log units means that at pH 7.4 the target compound is >99% neutral while the comparator is >99% protonated, profoundly affecting membrane permeability, protein binding, and assay compatibility.
- [1] Öğretir, C., Özöğüt, D., Yarligan, S., & Arslan, T. (2006). Quantum chemical studies on acidity–basicity behaviours of some substituted pyridine derivatives. Journal of Molecular Structure: THEOCHEM, 759(1-3), 73–78. https://doi.org/10.1016/j.theochem.2005.10.034 View Source
